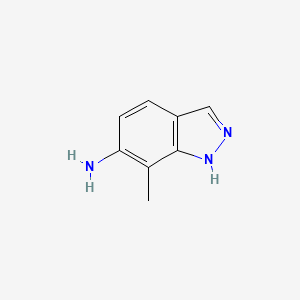

7-Methyl-1H-indazol-6-amine

Descripción general

Descripción

7-Methyl-1H-indazol-6-amine is a derivative of indazole . Indazoles are important heterocycles in drug molecules and bear a variety of functional groups, displaying versatile biological activities . The molecular weight of this compound is 147.18 .

Synthesis Analysis

Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Various methods have been developed for the synthesis of indazole derivatives . For instance, the synthesis of 1H-indazoles from aminohydrazones with an intramolecular ligand-free palladium-catalyzed C-H amination reaction has been reported .Molecular Structure Analysis

Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . They usually contain two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .Chemical Reactions Analysis

Indazole derivatives have been found to exhibit a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities . This has led to the development of numerous methods to construct these heterocycles with better biological activities .Aplicaciones Científicas De Investigación

Tautomeric Stability and Hydrogen Bonding

7-Methyl-1H-indazol-6-amine and its derivatives play a crucial role in the study of tautomeric stability influenced by intra- and intermolecular hydrogen bonding. Research by Sigalov et al. (2019) explored the stabilization of 2H-indazole tautomers by hydrogen bonds, both within the molecule and between molecules, highlighting the influence of solvent polarity on tautomer stability. This study contributes to understanding the chemical behavior of indazole derivatives in different environments, essential for their application in medicinal chemistry and material science (Sigalov, Afonin, Sterkhova, & Shainyan, 2019).

Ionic Liquids and Green Chemistry

Belhocine et al. (2011) utilized azepane, a compound structurally related to indazole derivatives, to synthesize a new family of room temperature ionic liquids. These ionic liquids, derived from a secondary amine, demonstrate the potential of nitrogen-containing heterocycles in developing environmentally friendly solvents for various applications, including electrolytes and organic reactions, showcasing the versatility of indazole derivatives in sustainable chemistry (Belhocine et al., 2011).

Reductive Amination and Catalyst Development

The development of efficient synthetic methods is another area where this compound derivatives show promise. Senthamarai et al. (2018) reported on the use of cobalt oxide nanoparticles for the reductive amination of nitroarenes and amines to synthesize N-methylated and N-alkylated amines, highlighting the importance of indazole derivatives in catalysis and the synthesis of life-science molecules (Senthamarai et al., 2018).

Catalytic C-H Activation

Wang and Li (2016) explored the use of nitrosobenzenes and rhodium/copper catalysis for the efficient synthesis of 1H-indazoles through C-H activation and C-N/N-N coupling. This research underscores the role of this compound derivatives in advancing methodologies for constructing nitrogen-containing heterocycles, which are foundational in pharmaceuticals and agrochemicals (Wang & Li, 2016).

Anticancer Activity

A compelling application of this compound derivatives is in the discovery of new anticancer agents. Hoang et al. (2022) synthesized and evaluated a series of 6-substituted amino-1H-indazole derivatives for antiproliferative activity against human cancer cell lines. The study identified compounds with significant cytotoxicity, highlighting the potential of this compound derivatives in developing novel anticancer therapeutics (Hoang et al., 2022).

Mecanismo De Acción

Target of Action

7-Methyl-1H-indazol-6-amine is a derivative of the indazole family, which is known for its wide range of biological properties . and indoleamine 2,3-dioxygenase 1 (IDO1). These targets play crucial roles in cellular signaling and immune response, respectively.

Mode of Action

For instance, in the case of tyrosine kinase, the compound binds effectively with the hinge region of the enzyme, inhibiting its activity . This interaction can lead to changes in cellular signaling pathways, potentially affecting cell growth and proliferation.

Biochemical Pathways

For example, they have been reported to exhibit anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities . These activities suggest that the compound may affect a variety of biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

The compound’s lipophilicity and water solubility, which can impact its bioavailability, have been reported . The compound is predicted to have high gastrointestinal absorption and is considered to be blood-brain barrier permeant .

Result of Action

One study reported that a compound with a similar structure exhibited potent anti-proliferative activity against human colorectal cancer cells (hct116), suppressing the ido1 protein expression . This suggests that this compound may also have potential anticancer effects.

Safety and Hazards

While specific safety and hazard information for 7-Methyl-1H-indazol-6-amine is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

7-Methyl-1H-indazol-6-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism. This interaction can inhibit the enzyme’s activity, leading to alterations in metabolic pathways . Additionally, this compound can bind to certain proteins, affecting their conformation and function, which can have downstream effects on cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce cell cycle arrest and apoptosis by modulating signaling pathways such as the PI3K/Akt pathway . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its binding to IDO1 inhibits the enzyme’s activity, leading to reduced tryptophan catabolism . Additionally, this compound can modulate the activity of signaling molecules, such as kinases and phosphatases, thereby influencing cellular signaling pathways. These interactions can result in changes in gene expression, enzyme activity, and cellular function.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cellular context. In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism, which may have implications for its therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects and can effectively modulate biochemical pathways . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dose optimization in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as IDO1, affecting tryptophan metabolism . This interaction can lead to changes in metabolic flux and the levels of various metabolites. Additionally, this compound can influence other metabolic pathways by modulating the activity of key enzymes and regulatory proteins.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, influencing the overall cellular response.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. It has been observed to localize to the cytoplasm and nucleus, where it can interact with various biomolecules . This localization is mediated by targeting signals and post-translational modifications that direct this compound to specific cellular compartments. The subcellular distribution of this compound can influence its interactions with enzymes, receptors, and other biomolecules, thereby modulating its biochemical effects.

Propiedades

IUPAC Name |

7-methyl-1H-indazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-7(9)3-2-6-4-10-11-8(5)6/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLVHPDCZDYHAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596241 | |

| Record name | 7-Methyl-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208457-82-3 | |

| Record name | 7-Methyl-1H-indazol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208457-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyl-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

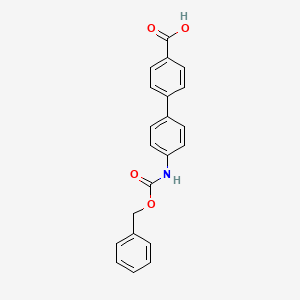

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Methoxyphenyl)-1-[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]-1-phenylmethyl chloride](/img/structure/B1628529.png)

![2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine](/img/structure/B1628535.png)

![1-{[(3-Chlorophenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1628537.png)

![(2,4-Difluorophenyl)-[(9h-fluoren-9-ylmethoxycarbonylamino)]acetic acid](/img/structure/B1628538.png)

![1-[(Furan-2-yl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1628540.png)

![3-Chloro-6,7-dihydro-5H-benzo[7]annulene](/img/structure/B1628542.png)